L-Aspartic acid sodium salt monohydrate

Description

Background and Significance in Biochemistry and Life Sciences

The significance of L-aspartate, the active component of L-Aspartic acid sodium salt monohydrate, is deeply rooted in its multifaceted roles in biochemistry and the life sciences. It is classified as a non-essential amino acid in mammals, as it can be synthesized from central metabolic intermediates. wikipedia.orgbritannica.com

In biochemistry, L-aspartate is a fundamental building block for protein synthesis, incorporated into polypeptide chains during translation. wikipedia.org Beyond this primary role, it is a key metabolite in several critical pathways. It participates in the urea (B33335) cycle, which is essential for the detoxification of ammonia (B1221849) in the body, and contributes to gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. wikipedia.orgontosight.ai Furthermore, L-aspartate is a crucial component of the malate-aspartate shuttle, a system that transports reducing equivalents across the inner mitochondrial membrane for ATP production. wikipedia.org In plants and microorganisms, aspartate serves as the precursor to a family of other amino acids, including the essential amino acids methionine, threonine, isoleucine, and lysine. researchgate.netnih.govnewworldencyclopedia.org It is also a precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. wikipedia.orgcaissonlabs.com

In the broader life sciences, L-aspartate is recognized as a principal excitatory neurotransmitter in the central nervous system, alongside L-glutamate. sigmaaldrich.comnih.gov It plays a vital role in fast synaptic transmission by activating N-methyl-D-aspartate (NMDA) receptors. elsevierpure.commdpi.com The controlled release and uptake of L-aspartate at synapses are critical for normal neuronal function. numberanalytics.comnih.gov In laboratory settings, its sodium salt is frequently used in cell culture media. albertbio.com It supports cellular health, growth, and proliferation by providing an essential nutrient that enhances metabolic activities, facilitates the synthesis of vital biomolecules, and helps maintain cellular energy levels. caissonlabs.com

| Biochemical Role | Description | Significance |

|---|---|---|

| Protein Synthesis | Serves as a fundamental building block (amino acid) for proteins. wikipedia.org | Essential for the structure and function of all cells and tissues. |

| Urea Cycle | Acts as a key metabolite, donating a nitrogen atom for the synthesis of urea. wikipedia.org | Crucial for the removal of toxic ammonia from the body. |

| Gluconeogenesis | Can be converted to oxaloacetate, an intermediate in the synthesis of glucose. wikipedia.orgontosight.ai | Contributes to maintaining blood glucose levels during fasting. |

| Malate-Aspartate Shuttle | Facilitates the transport of electrons from the cytosol to the mitochondria for energy production. wikipedia.org | Supports aerobic respiration and ATP synthesis. |

| Amino Acid Precursor | In plants and microorganisms, it is the starting point for the synthesis of lysine, methionine, threonine, and isoleucine. nih.govnewworldencyclopedia.org | Source of essential amino acids for organisms that cannot synthesize them. |

| Nucleotide Synthesis | Donates a nitrogen atom for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) bases. wikipedia.orgcaissonlabs.com | Essential for DNA and RNA synthesis, and therefore cell division and replication. caissonlabs.com |

| Neurotransmission | Functions as an excitatory neurotransmitter in the central nervous system. numberanalytics.comsigmaaldrich.comnih.gov | Plays a critical role in synaptic plasticity and neuronal communication. |

Scope and Objectives of Research on this compound

The academic and industrial research involving this compound is extensive, driven by the compound's fundamental biological roles and its useful physicochemical properties. Research objectives range from basic biochemical exploration to the development of practical applications in various fields.

A primary area of research is in structural biology , where this compound is used as a component of reservoir solutions for the crystallization of proteins. sigmaaldrich.comsigmaaldrich.com The controlled precipitation of proteins into well-ordered crystals is a prerequisite for determining their three-dimensional structure using X-ray crystallography, and the properties of the salt can influence crystal formation.

In neuroscience , research focuses on elucidating the precise role of L-aspartate as a neurotransmitter. nih.gov Studies investigate its release, reuptake, and interaction with synaptic receptors, particularly the NMDA receptor family. nih.govelsevierpure.com This research is fundamental to understanding synaptic transmission and has implications for neurodegenerative diseases and cognitive function. numberanalytics.comchemimpex.com

Biochemical and metabolic research utilizes the compound to study amino acid metabolism, protein synthesis pathways, and energy production. caissonlabs.comchemimpex.com It is also employed in studies analyzing the physical properties of amino acids in aqueous solutions, such as their diffusion and osmotic coefficients. chemicalbook.com

In the pharmaceutical sciences , researchers explore the potential of this compound as an excipient in drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.com Its role in neurotransmitter synthesis also makes it a subject of investigation for cognitive enhancement applications. chemimpex.com

Furthermore, research extends to agricultural science , where it is investigated as a biostimulant to enhance nutrient uptake, improve stress resistance, and promote the growth and yield of crops. chemimpex.com

| Field of Research | Specific Application/Objective |

|---|---|

| Structural Biology | Component of reservoir solutions for protein crystallization. sigmaaldrich.comsigmaaldrich.com |

| Neuroscience | Studying its function as an excitatory neurotransmitter and its interaction with NMDA receptors. elsevierpure.comnih.gov |

| Biochemistry | Investigating amino acid metabolism, protein synthesis, and cellular energy pathways. caissonlabs.comchemimpex.com |

| Cell Biology | Supplement in cell culture media to support growth and viability. caissonlabs.comalbertbio.com |

| Pharmaceutical Science | Exploring its use in drug formulation and for potential cognitive enhancement. chemimpex.com |

| Agriculture | Use as a biostimulant to promote plant growth and crop yield. chemimpex.com |

Historical Perspective of Aspartic Acid Research (General)

The study of aspartic acid has a rich history that parallels the development of modern biochemistry. The journey began not with aspartic acid itself, but with its amide derivative, asparagine.

1806: French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet first isolated asparagine from asparagus juice, marking the first discovery of an amino acid from a natural source. wikipedia.orgtechnologynetworks.com

1827: The discovery of aspartic acid followed when Auguste-Arthur Plisson and Étienne-Ossian Henry obtained it by the hydrolysis of asparagine using a base. wikipedia.orgresearchgate.net

1868: The presence of aspartic acid as a constituent of proteins was confirmed through its isolation from legumin, a protein found in plant seeds. britannica.comtechnologynetworks.com This established its role as one of the fundamental building blocks of life.

Early 20th Century: As the field of biochemistry advanced, the metabolic roles of aspartic acid were gradually uncovered. Its involvement in central metabolic pathways, such as the urea cycle and its connection to the citric acid cycle via oxaloacetate, was established. numberanalytics.comontosight.ai

Mid-20th Century: A pivotal shift in aspartic acid research occurred with the discovery of its neuroactive properties. Along with glutamate (B1630785), it was identified as a potent excitatory agent for virtually every neuron in the central nervous system, leading to its classification as a major excitatory neurotransmitter. numberanalytics.comnih.gov

Late 20th Century to Present: Modern research has continued to explore the diverse functions of aspartic acid. This includes detailed investigations into its role in synaptic transmission, its function as a precursor for essential amino acids in plants, and the synthesis of the artificial sweetener aspartame (B1666099) from aspartic acid and phenylalanine. wikipedia.orgnewworldencyclopedia.org

| Year | Discovery or Milestone | Significance |

|---|---|---|

| 1806 | Asparagine isolated from asparagus juice. wikipedia.orgtechnologynetworks.com | First amino acid to be isolated from a natural source. |

| 1827 | Aspartic acid discovered by hydrolysis of asparagine. wikipedia.orgresearchgate.net | Identification of the parent amino acid. |

| 1868 | Isolated from proteins (legumin). britannica.comtechnologynetworks.com | Confirmed its role as a proteinogenic amino acid. |

| Mid-20th Century | Identified as an excitatory neurotransmitter. numberanalytics.comnih.gov | Revealed its crucial function in the central nervous system. |

Structure

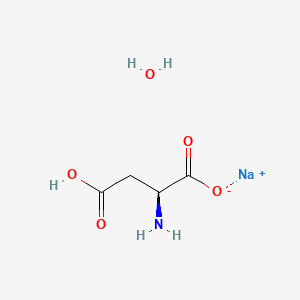

2D Structure

Properties

IUPAC Name |

sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTHNBYUFXSJPS-JIZZDEOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186056 | |

| Record name | Sodium aspartate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3792-50-5, 323194-76-9 | |

| Record name | L-Aspartic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aspartate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for L Aspartic Acid Sodium Salt Monohydrate

Chemical Synthesis Pathways

Chemical synthesis offers direct and scalable methods for producing aspartic acid and its salts. These pathways often begin with simple precursors and can be engineered to produce specific isomers, though they sometimes result in racemic mixtures that require further separation.

The most direct and common method for preparing L-Aspartic acid sodium salt monohydrate is through a neutralization reaction. smolecule.comsmolecule.com This process involves treating L-aspartic acid with a sodium-containing base. When the acid and base react, they form a salt and water. libretexts.orgopentextbc.ca Commonly used bases include sodium hydroxide (B78521) (NaOH) and sodium carbonate (Na₂CO₃). smolecule.compatsnap.com

The reaction with sodium hydroxide can be represented by the following equation: HOOCCH₂CH(NH₂)COOH + NaOH → HOOCCH₂CH(NH₂)COONa + H₂O smolecule.com

A patented method describes a solid-phase reaction where L-aspartic acid is milled with solid sodium hydroxide or sodium carbonate. This solvent-free approach involves mechanical grinding to facilitate the chemical reaction, with temperature control to maintain conditions between 15°C and 80°C, yielding the final product after filtration and drying. patsnap.com

Table 1: Example Parameters for Solid-Phase Neutralization

| Reactant (with 1.33kg L-Aspartic Acid) | Grinding/Reaction Time | Yield of this compound |

|---|---|---|

| 0.4 kg Sodium Hydroxide (added in stages) | 135 minutes total | 95% |

| 0.53 kg Sodium Carbonate (added in stages) | 135 minutes total | 97% |

Data sourced from a patented preparation method. patsnap.com

Chemical synthesis routes often produce a racemic mixture of both L- and D-isomers of aspartic acid (DL-aspartic acid). mdpi.comwikipedia.org These methods require additional processing steps, such as optical resolution, to isolate the desired L-enantiomer before it can be converted to this compound. mdpi.com

One established pathway for synthesizing racemic aspartic acid starts from diethyl sodium phthalimidomalonate. wikipedia.org This method is a variation of the Gabriel synthesis, which is effective for preparing amino acids. libretexts.org Another classic method is the Strecker synthesis, which assembles the α-amino acid from an aldehyde, ammonia (B1221849), and cyanide, followed by hydrolysis. libretexts.org These syntheses provide the racemic aspartic acid backbone, which serves as the precursor to the separated L-isomer.

Biotechnological Production Approaches

Biotechnological methods are widely favored for the industrial production of L-aspartic acid due to their high stereospecificity, yielding the desired L-isomer directly and avoiding the need for racemic resolution. mdpi.comthinkdochemicals.com

Industrial production of L-aspartic acid is dominated by microbial fermentation. mdpi.comthinkdochemicals.com This process utilizes microorganisms that overexpress specific enzymes to convert simple substrates into L-aspartic acid. The most commonly used microorganisms are strains of Escherichia coli and Corynebacterium glutamicum. mdpi.comresearchgate.net

The core of this process is the enzymatic conversion of fumaric acid and ammonia into L-aspartic acid, a reaction catalyzed by the enzyme L-aspartate ammonia-lyase (aspartase). mdpi.comresearchgate.net Fumaric acid typically serves as the primary carbon source, which minimizes the formation of unwanted byproducts. researchgate.net The fermentation is conducted in a controlled environment where parameters such as temperature, pH, and substrate concentration are optimized to maximize yield. mdpi.comresearchgate.net In some processes, maleate (B1232345), a less expensive feedstock, can be used; it is first converted to fumaric acid by maleate isomerase before the main reaction. mdpi.com

Table 2: Typical Parameters for L-Aspartic Acid Fermentation

| Parameter | Value/Condition |

|---|---|

| Primary Substrate | Fumaric Acid |

| Nitrogen Source | Ammonia (NH₃) |

| Key Enzyme | L-Aspartate Ammonia-Lyase (Aspartase) |

| Common Microorganisms | E. coli, Corynebacterium glutamicum |

| Temperature | 27–40 °C |

| pH | Initialized at ~7.0; rises to 8.4–9.6 |

| Fermentation Time | 2 to 10 days |

| Typical Yield | 77–95% (w/w of fumaric acid) |

Data compiled from reviews on aspartic acid production. mdpi.comresearchgate.net

L-aspartic acid serves as a precursor for the enzymatic synthesis of other valuable chemicals. Metabolic engineering techniques are employed to create microbial cell factories capable of producing these derivatives. mdpi.com

A significant example is the production of β-alanine. This compound is synthesized from L-aspartate through a decarboxylation reaction catalyzed by L-aspartate decarboxylase. mdpi.com Engineered strains of E. coli expressing this enzyme have been shown to produce over 271 g/L of β-alanine from L-aspartate, achieving a conversion rate of over 92%. mdpi.com Other derivatives synthesized from the L-aspartate family of amino acids include L-homoserine, ectoine, and D-pantothenic acid. mdpi.com

Advanced Derivatization Techniques

Derivatization of L-aspartic acid is often necessary for analytical purposes, particularly for the separation and quantification of its enantiomers (L- and D-isomers). These techniques convert the amino acid into a derivative with properties suitable for specific analytical methods, such as chromatography. nih.govnih.gov

A common and advanced method involves reacting aspartic acid with o-phthalaldehyde (B127526) (OPA) and a chiral thiol, such as N-acetyl-L-cysteine. nih.govnih.gov This reaction creates fluorescent diastereoisomeric derivatives. Because these derivatives have different physical properties, they can be separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) or micellar electrokinetic chromatography (MEKC). nih.govnih.gov This on-line derivatization method allows for the automated and reproducible analysis of aspartic acid enantiomers in complex mixtures, such as pharmaceutical formulations. nih.gov The technique is highly sensitive, capable of detecting picomole levels of D-aspartate in the presence of a large excess of L-aspartate. nih.gov

Synthesis of Polypeptides and Polyaspartic Acid Derivatives

The primary route for synthesizing polypeptides from L-aspartic acid involves a two-step process: thermal polycondensation to form a polyimide intermediate, followed by hydrolysis to yield the final poly(aspartic acid) product. This method allows for the large-scale production of a biodegradable and water-soluble polymer. nih.govmedchemexpress.com

The initial step is the thermal polycondensation of L-aspartic acid at temperatures typically above 180°C. nih.govmedchemexpress.com This reaction proceeds with the elimination of water to form polysuccinimide (PSI), a poly(anhydroaspartic acid). magtech.com.cnnih.gov The use of an acid catalyst, such as phosphoric acid, is a common strategy to facilitate this condensation, often resulting in a higher degree of polymerization and increased molecular weight of the PSI intermediate. mdpi.comresearchgate.net The reaction can be performed in bulk or in solution, with solvents like a mesitylene/sulfolane mixture being effective. magtech.com.cnmdpi.com

The resulting polysuccinimide is a highly reactive intermediate due to the imide rings in its backbone. mdpi.com This reactivity is exploited in the second step, where the PSI is treated with an aqueous base, typically sodium hydroxide, to induce alkaline hydrolysis. nih.gov This step opens the succinimide (B58015) rings to form sodium polyaspartate, the sodium salt of polyaspartic acid (PASA). nih.govwikipedia.org This hydrolysis process is not entirely regioselective and results in a polymer chain with a random distribution of α- and β-amide linkages, with β-linkages generally being more prevalent (around 70%). nih.gov The harsh conditions of thermal polymerization can also lead to racemization at the chiral center of the aspartic acid residue. nih.gov

The reactive nature of the polysuccinimide intermediate also allows for the synthesis of various polyaspartic acid derivatives. By reacting PSI with nucleophilic compounds other than water, such as primary amines or other functional molecules, the imide ring can be opened to introduce specific side chains onto the polymer backbone. magtech.com.cn For instance, reacting polysuccinimide with iminodiacetic acid under basic conditions yields a modified polyaspartic acid derivative (PASP-Im), which has shown enhanced performance as a scale inhibitor. nih.govontosight.ai This approach provides a versatile platform for creating functional polymers with tailored properties.

| Method | Starting Material | Intermediate | Key Reagents/Conditions | Final Product | Reference |

|---|---|---|---|---|---|

| Thermal Polycondensation & Hydrolysis | L-Aspartic Acid | Polysuccinimide (PSI) | Heat (>180°C), optional acid catalyst (e.g., Phosphoric Acid), followed by Sodium Hydroxide (aq) | Sodium Polyaspartate | nih.gov, magtech.com.cn, mdpi.com |

| Derivatization of Intermediate | Polysuccinimide (PSI) | N/A | Iminodiacetic acid, Sodium Hydroxide, 60°C | Polyaspartic acid-iminodiacetic acid derivative (PASP-Im) | ontosight.ai |

Prodrug Design Utilizing L-Aspartic Acid Sodium Salt

The biocompatibility and biodegradability of poly(L-aspartic acid) make it an excellent candidate for use as a polymeric carrier in prodrug design. magtech.com.cnthinkdochemicals.com A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. nih.gov This strategy is employed to overcome challenges such as poor drug solubility, lack of site-specificity, and systemic toxicity. nih.govnih.gov Polyaspartic acid, derived from L-aspartic acid sodium salt, provides a versatile backbone for attaching therapeutic agents. researchgate.net

In this approach, a drug is covalently conjugated to the carboxylic acid side chains of the polyaspartic acid backbone. nih.gov The connection is made via a linker that is designed to be stable in the bloodstream but cleavable at the target site, such as a tumor or a specific organ. nih.govmdpi.com The design of these linkers is crucial for the prodrug's efficacy. Common strategies include:

pH-Sensitive Linkers: Linkages like hydrazones are stable at physiological pH (7.4) but are hydrolyzed in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes. nih.govmdpi.com This triggers the release of the drug specifically at the cancer site.

Enzyme-Cleavable Linkers: Ester bonds can be used to conjugate drugs like dexamethasone (B1670325). These bonds can be cleaved by enzymes, such as those present in the gut microflora, enabling colon-specific drug delivery. nih.gov

This targeted release mechanism increases the drug concentration at the site of action, thereby enhancing therapeutic efficacy while minimizing exposure to healthy tissues and reducing side effects. mdpi.comnih.gov For example, an ester prodrug of dexamethasone with poly(L-aspartic acid) was shown to selectively release the drug in the large intestine of rats, leading to higher local concentrations and lower systemic blood levels. nih.gov

Furthermore, these polymer-drug conjugates can be engineered to self-assemble into nanoparticles or micelles. nih.gov This formulation can improve the pharmacokinetic profile of the drug, increasing its circulation time and allowing it to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. rsc.org Several polyaspartic acid-based prodrugs have shown significant promise, with some formulations, such as those containing doxorubicin (B1662922) or epirubicin (B1671505) (e.g., NC-6300), advancing into clinical trials for cancer therapy. nih.govmdpi.comresearchgate.net

| Polymer Carrier | Conjugated Drug | Linker Type | Release Mechanism | Therapeutic Goal | Reference |

|---|---|---|---|---|---|

| Poly(L-aspartic acid) | Dexamethasone | Ester | Enzymatic cleavage by gut microflora | Colon-specific delivery for inflammatory bowel disease | nih.gov |

| Poly(ethylene glycol)-poly(aspartate) (PEG-PAsp) | Doxorubicin | Hydrazone | pH-sensitive cleavage in acidic tumor environment | Targeted cancer therapy | nih.gov |

| PEG-block-Polyaspartamide | Epirubicin | Hydrazone | pH-sensitive cleavage in acidic tumor environment | Targeted cancer therapy (NC-6300) | mdpi.com |

| Citraconylated Polyaspartic Acid | (Generic Drug) | Hydrazone | Dual pH-sensitive (extracellular charge conversion and intracellular cleavage) | Enhanced tumor targeting and release | nih.gov |

Biochemical Roles and Metabolic Pathways of L Aspartic Acid and Its Sodium Salt

Neurotransmitter Function and Mechanisms in the Central Nervous System

Role in Neuroprotection and Cognitive Enhancement

The role of L-aspartic acid in neuroprotection and cognitive enhancement is multifaceted and subject to ongoing research, with studies presenting varied and sometimes contrasting findings. While its function as an excitatory neurotransmitter is fundamental to cognitive processes like learning and memory, the direct impact of modulating L-aspartate levels on neuronal health and cognitive performance is complex.

Some research suggests that L-aspartic acid may possess neuroprotective properties. It is proposed that it could help shield nerve cells from damage induced by oxidative stress, a key factor in the progression of neurodegenerative diseases. As a precursor to glutamate (B1630785), another crucial excitatory neurotransmitter, L-aspartate is indirectly involved in the mechanisms of synaptic plasticity, such as long-term potentiation (LTP), which is a cellular basis for learning and memory. The NMDA receptor, for which L-aspartate is an agonist, is centrally involved in these cognitive processes.

However, the excitatory nature of L-aspartate also means that excessive levels can lead to excitotoxicity, a process where overstimulation of glutamate receptors results in neuronal damage and death. This dual role highlights a delicate balance required for normal brain function. For instance, studies in adult mice have shown that systemic administration of L-aspartate can impair memory retention and cause damage to neurons in the arcuate nucleus of the hypothalamus.

The following table summarizes a selection of research findings on the effects of L-aspartate on cognitive function and neuronal health, illustrating the diverse outcomes observed in different experimental contexts.

| Study Type | Subject | Intervention/Observation | Outcome on Cognition/Neuronal Health |

| Animal Study | Adult Mice | Systemic administration of L-aspartate | Impaired memory retention and hypothalamic neuronal damage |

| Human Observational Study | College Students | Dietary intake of aspartate | Negative association with overall cognitive function |

| Clinical Trial | Patients with Hepatic Encephalopathy | L-ornithine L-aspartate administration | Improved cognitive function |

| General Review | - | General role in the CNS | Suggested potential neuroprotective effects against oxidative stress |

It is important to distinguish the effects of L-aspartic acid from its stereoisomer, D-aspartic acid. Much of the research demonstrating clear cognitive enhancement, such as improvements in learning and memory in animal models, has been specifically linked to D-aspartate, which has distinct roles and metabolic pathways in the brain. The evidence for a direct and unequivocal cognitive-enhancing role for L-aspartate is less clear and appears to be highly dependent on context, concentration, and the specific physiological or pathological state. Further research is needed to fully elucidate the precise mechanisms by which L-aspartic acid influences neuronal protection and cognitive functions.

Blood-Brain Barrier Transport and Regulation of Aspartic Acid Levels

The concentration of L-aspartic acid in the central nervous system is meticulously regulated, a process critical for maintaining normal neuronal function and preventing excitotoxicity. This regulation is largely managed by transport systems at the blood-brain barrier (BBB) and within the brain itself.

The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. While it restricts the passage of many substances, specific transporters facilitate the movement of essential molecules like amino acids. For acidic amino acids such as L-aspartate and L-glutamate, transport from the blood into the brain is slow and limited. Conversely, there are efficient efflux systems that actively transport these amino acids out of the brain and into the blood. This directional transport ensures that the brain's concentration of excitatory amino acids is kept low, preventing the harmful overstimulation of neurons.

Several families of amino acid transporters are involved in this process. The excitatory amino acid transporters (EAATs) are a family of sodium-dependent glutamate/aspartate transporters crucial for maintaining low extracellular concentrations of these neurotransmitters. These transporters are located on both neurons and glial cells, particularly astrocytes. They rapidly remove L-aspartate and L-glutamate from the synaptic cleft, terminating the neurotransmitter signal and preventing excitotoxicity. Astrocytes play a particularly important role in this clearance process.

The regulation of L-aspartate levels is also tied to its metabolism. Inside brain cells, L-aspartate is a key component of several metabolic pathways, including the malate-aspartate shuttle, which is vital for energy metabolism. Its conversion to other molecules, such as N-acetylaspartate (NAA), is another way its concentration is controlled.

Disruptions in the transport and regulation of L-aspartate can have significant pathological consequences. For example, if the efflux transporters at the BBB are impaired, or if the cellular uptake mechanisms are overwhelmed, the concentration of L-aspartate in the extracellular space can rise to neurotoxic levels. This is a contributing factor in the neuronal damage seen in conditions like stroke and other ischemic brain injuries.

The following table provides an overview of the key mechanisms involved in the transport and regulation of L-aspartic acid levels in the brain.

| Mechanism | Location | Function |

| Blood-Brain Barrier Efflux | Blood-Brain Barrier | Actively transports L-aspartate from the brain to the blood, maintaining low CNS concentrations. |

| Excitatory Amino Acid Transporters (EAATs) | Neurons and Glial Cells (especially Astrocytes) | Rapidly remove L-aspartate from the synaptic cleft and extracellular space. |

| Metabolic Conversion | Brain Cells (Neurons and Glia) | L-aspartate is converted into other molecules (e.g., N-acetylaspartate, used in the malate-aspartate shuttle), thus regulating its free concentration. |

Altered Aspartate Concentrations in Neurological Disorders

Given the critical role of L-aspartate in excitatory neurotransmission and its potential for excitotoxicity, it is not surprising that alterations in its concentration are associated with a variety of neurological disorders. Dysregulation of aspartate levels, whether through impaired metabolism, transport, or release, can contribute to the pathophysiology of several conditions.

Epilepsy

Epilepsy is characterized by recurrent seizures, which are caused by excessive and synchronous neuronal firing. As an excitatory neurotransmitter, L-aspartate, along with glutamate, is implicated in the generation and spread of seizure activity. Elevated extracellular levels of these amino acids can lead to the hyperexcitability of neurons that underlies seizures. In some patients with epilepsy, and in animal models of the disorder, increased concentrations of aspartate and glutamate have been observed in the cerebrospinal fluid and in surgically resected epileptic brain tissue. The mechanisms for this increase can include impaired uptake by glial cells, excessive release from neurons, or a breakdown of the blood-brain barrier.

Ischemic Brain Injury (Stroke)

During a stroke, the blood supply to a part of the brain is interrupted, leading to a rapid depletion of oxygen and glucose. This energy failure disrupts the function of the ion pumps that maintain normal neuronal membrane potentials and neurotransmitter gradients. One of the key events in the ischemic cascade is the massive release of excitatory amino acids, including L-aspartate and L-glutamate, into the extracellular space. This is coupled with the failure of the energy-dependent uptake systems (EAATs) that would normally clear these neurotransmitters. The resulting high concentrations of L-aspartate and glutamate lead to prolonged activation of NMDA and AMPA receptors, causing a massive influx of calcium and sodium ions. This triggers a cascade of intracellular events leading to neuronal cell death, a process known as excitotoxicity.

Neurodegenerative Diseases

The concept of excitotoxicity is also implicated in more chronic neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Huntington's disease.

Amyotrophic Lateral Sclerosis (ALS): ALS is a progressive neurodegenerative disease that affects motor neurons. Evidence suggests that excitotoxicity contributes to the death of these neurons. Some studies have found elevated levels of glutamate and aspartate in the cerebrospinal fluid of ALS patients. A defect in the glial glutamate transporter EAAT2 has been identified in some cases, which would lead to impaired clearance of excitatory amino acids from the synapse.

Huntington's Disease: This is an inherited condition that causes the progressive breakdown of nerve cells in the brain. The striatum is particularly affected. The mutant huntingtin protein is thought to make neurons more vulnerable to excitotoxicity. Overactivation of NMDA receptors by excitatory amino acids like aspartate and glutamate is believed to play a role in the selective neuronal death seen in this disease.

The table below summarizes the association of altered L-aspartate concentrations with several neurological disorders.

| Neurological Disorder | Alteration in L-Aspartate Concentration | Proposed Mechanism of Involvement |

| Epilepsy | Increased extracellular levels | Contributes to neuronal hyperexcitability and seizure activity. |

| Ischemic Brain Injury (Stroke) | Massive increase in extracellular levels | Leads to excitotoxicity and neuronal death in the ischemic core and penumbra. |

| Amyotrophic Lateral Sclerosis (ALS) | Potentially elevated extracellular levels | Contributes to motor neuron death via excitotoxicity, possibly due to impaired transporter function. |

| Huntington's Disease | Increased neuronal vulnerability to normal levels | Neurons with the mutant huntingtin protein are more susceptible to excitotoxicity mediated by L-aspartate and L-glutamate. |

Involvement in Core Metabolic Cycles

Beyond its role as a neurotransmitter, L-aspartic acid is a fundamental molecule in several core metabolic pathways that are essential for cellular function, not only in the brain but throughout the body. Its carbon skeleton and amino group are readily interconverted and utilized in a variety of anabolic and catabolic reactions.

Urea (B33335) Cycle Participation

The urea cycle is a vital metabolic pathway that takes place primarily in the liver and, to a lesser extent, in the kidneys. Its primary function is to convert highly toxic ammonia (B1221849), which is a byproduct of amino acid catabolism, into the less toxic compound urea, which can then be safely excreted in the urine. L-aspartate plays a direct and indispensable role in this cycle.

The cycle involves a series of five enzymatic reactions. L-aspartate enters the cycle in the fourth step, where it condenses with citrulline in a reaction catalyzed by the enzyme argininosuccinate synthetase. This reaction, which requires ATP, forms argininosuccinate. The nitrogen atom from the amino group of L-aspartate is thus incorporated into the urea cycle intermediate.

In the subsequent and final step of the cycle, the enzyme argininosuccinate lyase cleaves argininosuccinate into two molecules: arginine and fumarate. The arginine then proceeds to be cleaved by arginase to form urea and ornithine. The ornithine is then transported back into the mitochondria to begin another round of the cycle.

The table below outlines the key steps of the urea cycle, highlighting the entry point and fate of L-aspartate.

| Step | Reactants | Enzyme | Product(s) | Location |

| 1 | NH₃ + CO₂ + 2ATP | Carbamoyl (B1232498) phosphate (B84403) synthetase I | Carbamoyl phosphate | Mitochondria |

| 2 | Carbamoyl phosphate + Ornithine | Ornithine transcarbamoylase | Citrulline | Mitochondria |

| 3 | Citrulline | - | Citrulline (transported to cytosol) | Cytosol |

| 4 | Citrulline + L-Aspartate + ATP | Argininosuccinate synthetase | Argininosuccinate | Cytosol |

| 5 | Argininosuccinate | Argininosuccinate lyase | Arginine + Fumarate | Cytosol |

| 6 | Arginine + H₂O | Arginase | Urea + Ornithine | Cytosol |

Purine-Nucleotide Cycle Dynamics

The Purine-Nucleotide Cycle (PNC) is a critical metabolic pathway, particularly in skeletal muscle, that helps to regulate the levels of adenine nucleotides such as ATP, ADP, and AMP. nih.govwikipedia.org L-Aspartic acid is an essential substrate in this cycle. nih.govwikipedia.org

The cycle involves three key enzymatic reactions. L-Aspartate enters the cycle by reacting with inosine monophosphate (IMP) to form adenylosuccinate. wikipedia.org This reaction is catalyzed by the enzyme adenylosuccinate synthetase. nih.gov The adenylosuccinate is then cleaved by adenylosuccinate lyase to produce fumarate and adenosine monophosphate (AMP), thus replenishing the pool of adenine nucleotides. nih.govwikipedia.org The fumarate generated can enter the Krebs cycle to produce energy. wikipedia.org This cycle is crucial for maintaining cellular energy balance, especially during strenuous exercise. wikipedia.org

| Component | Role in Purine-Nucleotide Cycle | Key Enzyme |

| L-Aspartic Acid | Substrate that provides a nitrogen atom | Adenylosuccinate Synthetase |

| Inosine Monophosphate (IMP) | Reacts with L-Aspartate | Adenylosuccinate Synthetase |

| Adenylosuccinate | Intermediate compound | Adenylosuccinate Lyase |

| Fumarate | By-product that enters the Krebs Cycle | Adenylosuccinate Lyase |

| Adenosine Monophosphate (AMP) | Regenerated nucleotide | Adenylosuccinate Lyase |

Malate-Aspartate Shuttle Functionality

The malate-aspartate shuttle is a vital biochemical system for transporting electrons produced during glycolysis across the inner mitochondrial membrane for oxidative phosphorylation. wikipedia.orgresearchgate.netwikipedia.org This process is necessary because the mitochondrial inner membrane is impermeable to NADH, the primary carrier of these electrons. wikipedia.org

L-Aspartate plays a central role in this shuttle. wikipedia.org In the cytosol, oxaloacetate is converted to malate, oxidizing NADH to NAD+. Malate is then transported into the mitochondrial matrix. Inside the mitochondrion, malate is re-oxidized to oxaloacetate, reducing NAD+ to NADH. This newly formed NADH can then enter the electron transport chain to generate ATP. wikipedia.org

To complete the cycle, oxaloacetate is converted to L-aspartate via a transamination reaction with glutamate, a process catalyzed by mitochondrial aspartate aminotransferase. nih.govwikipedia.org L-Aspartate is then transported out of the mitochondrion into the cytosol in exchange for glutamate. wikipedia.org In the cytosol, L-aspartate is converted back to oxaloacetate by cytosolic aspartate aminotransferase, allowing the shuttle to continue. nih.govwikipedia.org This shuttle is crucial for maintaining the redox balance between the cytosol and mitochondria. nih.govresearchgate.net

| Shuttle Component | Location | Function |

| NADH (Cytosolic) | Cytosol | Carries electrons from glycolysis. |

| Malate | Cytosol & Mitochondria | Transports reducing equivalents across the mitochondrial membrane. |

| Oxaloacetate | Cytosol & Mitochondria | Intermediate that is converted to malate and aspartate. |

| L-Aspartate | Cytosol & Mitochondria | Transports amino group and facilitates the return of the carbon skeleton to the cytosol. wikipedia.org |

| NADH (Mitochondrial) | Mitochondria | Donates electrons to the electron transport chain. |

Gluconeogenesis Contributions

Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate carbon substrates, essential for maintaining blood glucose levels during periods of fasting or intense exercise. mvsu.eduwikipedia.org L-Aspartic acid is a key substrate for this process. nih.govwikipedia.org

Aspartate can be converted to oxaloacetate through a transamination reaction. mvsu.eduwikipedia.org Oxaloacetate is a critical intermediate in gluconeogenesis, standing at the crossroads of several metabolic pathways. nih.gov It can be converted to phosphoenolpyruvate (PEP) by the enzyme phosphoenolpyruvate carboxykinase (PEPCK), a key regulatory step in the gluconeogenic pathway. nih.gov From PEP, the pathway continues in a reversal of glycolysis to ultimately produce glucose. Research indicates that aspartic acid can increase glucose production in the liver. mvsu.edu

Precursor Roles in Biosynthesis

L-Aspartic acid is a fundamental precursor molecule for the synthesis of a wide array of essential biomolecules. thinkdochemicals.compatsnap.com

Amino Acid and Peptide Synthesis

In microorganisms and plants, L-aspartate is the progenitor of the "aspartate family" of amino acids, which includes four that are essential for humans: methionine, threonine, isoleucine, and lysine. patsnap.comwikipedia.org The human body cannot synthesize these amino acids and must obtain them from the diet. patsnap.com

Furthermore, L-aspartate is a direct precursor for the synthesis of asparagine through an amidation reaction catalyzed by asparagine synthetase. nih.gov It is also involved in the synthesis of arginine within the urea cycle, where it combines with citrulline to form argininosuccinate. patsnap.comnih.gov As a proteinogenic amino acid, L-aspartate is a direct building block for peptides and proteins. wikipedia.org

| Amino Acid | Relationship to L-Aspartic Acid | Significance |

| Methionine | Derived from L-Aspartate (in plants/microorganisms) | Essential Amino Acid |

| Threonine | Derived from L-Aspartate (in plants/microorganisms) | Essential Amino Acid |

| Isoleucine | Derived from L-Aspartate (in plants/microorganisms) | Essential Amino Acid |

| Lysine | Derived from L-Aspartate (in plants/microorganisms) | Essential Amino Acid |

| Asparagine | Synthesized directly from L-Aspartate | Non-Essential Amino Acid |

| Arginine | L-Aspartate is a substrate in its synthesis | Conditionally Essential Amino Acid |

Nucleotide and Other Biomolecule Production

L-Aspartic acid is indispensable for the synthesis of nucleotides, the building blocks of DNA and RNA. thinkdochemicals.compatsnap.comnih.gov It contributes atoms to the formation of both purine (B94841) and pyrimidine (B1678525) rings. nih.gov Specifically, L-aspartate provides one nitrogen atom for the construction of the purine ring and a significant portion (three carbons and one nitrogen) of the pyrimidine ring. nih.gov This makes it a key substrate for the production of purines (adenine and guanine) and pyrimidines (cytosine, uracil, and thymine), and consequently for the synthesis of nucleic acids. nih.gov

Protein Synthesis Pathways

As one of the 22 proteinogenic amino acids, L-aspartic acid is directly incorporated into polypeptide chains during protein synthesis (translation). wikipedia.org The genetic code specifies codons (GAU and GAC) that signal the inclusion of aspartic acid into a growing protein chain. wikipedia.org Its acidic side chain can participate in forming hydrogen bonds and ionic bonds, which are crucial for establishing the secondary and tertiary structures of proteins and for the function of enzyme active sites. wikipedia.orgtechnologynetworks.com

Cellular Energy Metabolism Connections

L-aspartic acid, and by extension its sodium salt, is deeply integrated into the central energy-producing pathways of the cell. Its significance extends beyond its role as a protein building block, directly participating in and linking major metabolic cycles essential for cellular energy homeostasis.

One of the most direct connections is its role in the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle. L-aspartate can be readily and reversibly converted to oxaloacetate, a key intermediate of the TCA cycle, through a transamination reaction catalyzed by the enzyme aspartate aminotransferase. researchgate.netpatsnap.com This reaction allows L-aspartate to replenish TCA cycle intermediates, a process known as anaplerosis, which is vital for maintaining the cycle's capacity to produce ATP under conditions of high energy demand or oxidative stress. researchgate.net By feeding into the oxaloacetate pool, L-aspartate supports the continuous oxidation of acetyl-CoA, which is the central process for generating the electron carriers NADH and FADH2 that fuel ATP production. patsnap.com

Furthermore, L-aspartate is a key metabolite in gluconeogenesis , the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. wikipedia.orgnih.gov In the liver, oxaloacetate derived from L-aspartate can be shunted away from the TCA cycle and directed towards the synthesis of glucose when blood glucose levels are low. researchgate.netnih.gov This highlights the role of L-aspartate in maintaining systemic energy balance.

L-aspartate also plays a crucial role in the purine-nucleotide cycle (PNC) , particularly in skeletal muscle. nih.gov This cycle is important for balancing the levels of adenine nucleotides (ATP, ADP, and AMP) and for producing fumarate, another TCA cycle intermediate. nih.gov L-aspartate enters the cycle by condensing with inosine monophosphate (IMP) to form adenylosuccinate, a reaction that is part of the de novo synthesis pathway for adenosine monophosphate (AMP). nih.govsmpdb.ca This process not only contributes to the pool of adenine nucleotides, which are the primary energy currency of the cell, but also links amino acid metabolism directly with the TCA cycle through the production of fumarate. nih.gov

The compound is also a critical precursor for the synthesis of nucleotides, including ATP and GTP. nih.govsmolecule.com L-aspartate provides one of the nitrogen atoms for the synthesis of the purine ring and a significant portion of the pyrimidine ring structure. nih.gov The availability of L-aspartate is therefore a limiting factor for the synthesis of DNA and RNA, as well as for the production of ATP, the molecule that drives most cellular energetic processes. nih.govmdpi.com

Table 1: L-Aspartate's Connections to Key Energy Metabolism Pathways

| Metabolic Pathway | Role of L-Aspartate | Key Enzyme(s) | Metabolic Outcome |

| Tricarboxylic Acid (TCA) Cycle | Anaplerotic substrate; converted to oxaloacetate. researchgate.net | Aspartate aminotransferase smpdb.ca | Replenishes TCA cycle intermediates, supporting ATP production. researchgate.net |

| Gluconeogenesis | Precursor for glucose synthesis via oxaloacetate. wikipedia.orgnih.gov | Aspartate aminotransferase | Contributes to the maintenance of blood glucose levels. researchgate.net |

| Purine-Nucleotide Cycle (PNC) | Donates an amino group to form adenylosuccinate from IMP. nih.gov | Adenylosuccinate synthetase nih.gov | Balances adenine nucleotide pool (ATP, ADP, AMP) and produces fumarate. nih.gov |

| Nucleotide Synthesis | Provides atoms for purine and pyrimidine ring formation. nih.gov | Various synthetases | Essential for the synthesis of ATP, GTP, DNA, and RNA. smolecule.commdpi.com |

Mitochondrial Function Interplay

The interplay between L-aspartic acid and mitochondrial function is fundamental to cellular bioenergetics, primarily through the operation of the malate-aspartate shuttle (MAS) . nih.govwikipedia.org The inner mitochondrial membrane is impermeable to NADH, the primary carrier of reducing equivalents generated during glycolysis in the cytoplasm. wikipedia.org The MAS is a crucial biochemical system that translocates these reducing equivalents from the cytosol into the mitochondrial matrix, where they can enter the electron transport chain (ETC) to drive oxidative phosphorylation and generate ATP. wikipedia.orgresearchgate.net

The shuttle involves a series of enzymatic reactions and transporters in both the cytoplasm and the mitochondrial matrix. wikipedia.org In the cytosol, NADH reduces oxaloacetate to malate, which is then transported into the mitochondrial matrix. wikipedia.orgresearchgate.net Inside the mitochondrion, malate is re-oxidized to oxaloacetate, reducing mitochondrial NAD+ to NADH. nih.govwikipedia.org This newly formed NADH can then donate its electrons to the ETC. nih.gov However, the inner mitochondrial membrane is also impermeable to oxaloacetate. To complete the cycle, mitochondrial oxaloacetate is transaminated by glutamate to form L-aspartate and α-ketoglutarate. cell.com L-aspartate is then transported out of the mitochondrion into the cytosol in exchange for glutamate, where it is converted back to oxaloacetate, allowing the shuttle to continue. nih.govwikipedia.org This intricate process effectively couples cytosolic glycolysis to mitochondrial respiration, ensuring that the energy from glucose can be efficiently converted into ATP. nih.gov

Recent research has underscored that a primary purpose of mitochondrial respiration in proliferating cells is to enable the synthesis of L-aspartate. mdpi.comcell.com The synthesis of aspartate within the mitochondria is dependent on the availability of oxaloacetate from the TCA cycle and a functioning ETC. nih.govmdpi.com Most L-aspartate in the body is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate. researchgate.netnih.gov This mitochondrial-derived aspartate is then transported to the cytosol, where it is essential for the synthesis of proteins, nucleotides, and asparagine. nih.govmdpi.com This positions mitochondrial function not just as a producer of ATP, but as a central hub for producing the essential metabolite L-aspartate, which in turn supports critical anabolic processes required for cell growth and proliferation. researchgate.netnih.gov

Studies using models of Parkinson's disease have also shown that L-Ornithine L-Aspartate can restore mitochondrial function. nih.govnih.gov In these models, the compound was found to improve mitochondrial mechanisms related to the production of reactive oxygen species (ROS), thereby promoting functional recovery of the mitochondria. nih.govnih.gov

Table 2: Components and Mechanism of the Malate-Aspartate Shuttle

| Component | Location | Function in the Shuttle |

| Cytosolic Malate Dehydrogenase | Cytosol | Reduces oxaloacetate to malate, oxidizing cytosolic NADH to NAD+. wikipedia.org |

| Mitochondrial Malate Dehydrogenase | Mitochondrial Matrix | Oxidizes malate to oxaloacetate, reducing mitochondrial NAD+ to NADH. wikipedia.org |

| Cytosolic Aspartate Aminotransferase | Cytosol | Converts aspartate and α-ketoglutarate to oxaloacetate and glutamate. wikipedia.org |

| Mitochondrial Aspartate Aminotransferase | Mitochondrial Matrix | Converts oxaloacetate and glutamate to aspartate and α-ketoglutarate. nih.gov |

| Malate-α-ketoglutarate antiporter | Inner Mitochondrial Membrane | Transports malate into the matrix in exchange for α-ketoglutarate. wikipedia.org |

| Glutamate-aspartate antiporter | Inner Mitochondrial Membrane | Transports aspartate out of the matrix in exchange for glutamate. wikipedia.org |

Crystallization Science and Engineering of L Aspartic Acid Sodium Salt Monohydrate

Protein Crystallization Applications

Component in Reservoir Solutions for X-ray Crystallography

L-Aspartic acid sodium salt monohydrate is utilized as a component in reservoir solutions for the crystallization of proteins. sigmaaldrich.com In the process of X-ray crystallography, obtaining well-ordered crystals is a critical and often challenging step. The composition of the reservoir solution is a key variable in inducing protein crystallization. This compound, in this context, acts as a precipitant, modulating the solubility of the protein to create a supersaturated solution from which crystals can nucleate and grow. The precise concentration of the salt, along with other factors such as pH and the presence of other reagents, is optimized to favor the formation of high-quality crystals suitable for diffraction studies.

Crystal Structure and Intermolecular Interactions

The crystallographic details of this compound have been determined, providing insight into its solid-state architecture. The crystal structures of both the enantiopure (this compound) and the racemic form have been reported. mdpi.com

Single Crystal X-ray Diffraction Analysis of L-Aspartic Acid Monohydrate

Single crystal X-ray diffraction studies have revealed the precise atomic arrangement within the crystal lattice of this compound. The enantiopure form crystallizes in a monoclinic system. A notable characteristic of the diffraction experiments for both the enantiopure and racemic forms was the significant challenge posed by crystal twinning. mdpi.com Despite these challenges, the analysis confirmed that both forms are monohydrates of the monosodium salt of aspartic acid. mdpi.com The crystal packing is characterized by a three-dimensional coordination network. This network is composed of slabs of two-dimensional sodium aspartate layers that are stacked and interconnected by coordinated water molecules and hydrogen bonds. mdpi.com In the enantiopure crystal, these layers are parallel to the (0,1,0) plane. mdpi.com

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Twinning | Severe |

| Packing Description | 3D coordination network of stacked 2D sodium aspartate layers |

| Layer Orientation (enantiopure) | Parallel to (0,1,0) |

Note: This data is based on the findings for the enantiopure form of monosodium aspartate monohydrate. mdpi.com

Hirshfeld Surface Analysis for Inter-Contact Elucidation

Hydrogen Bonding Networks in Crystalline Structures

The crystal structure of this compound is extensively stabilized by a network of hydrogen bonds. mdpi.com The coordinated hydrate (B1144303) water molecules play a crucial role in connecting the two-dimensional sodium aspartate layers. mdpi.com These hydrogen bonds, in conjunction with the ionic interactions of the sodium ions, create a robust three-dimensional architecture. The specific hydrogen bonding patterns involve the amino group, the carboxylate groups of the aspartate molecule, and the water molecules, leading to a complex and highly organized solid-state structure.

Factors Influencing Crystal Quality and Morphology

The quality and morphology of this compound crystals are influenced by several factors inherent to the crystallization process. While specific studies focusing exclusively on this compound are limited, general principles of amino acid salt crystallization are applicable.

Key factors include:

Supersaturation: The level of supersaturation is a primary driving force for both nucleation and crystal growth. Controlling the rate at which supersaturation is achieved can significantly impact the size and number of crystals formed. mdpi.com

Temperature: Temperature affects the solubility of the salt and, consequently, the supersaturation. It can also influence the kinetics of nucleation and growth, thereby affecting the final crystal morphology. biolscigroup.us

Solvent: The choice of solvent can alter the solubility of the salt and influence the crystal habit by interacting differently with various crystal faces. mdpi.com

Additives and Impurities: The presence of other molecules, even in small amounts, can have a profound effect on crystal growth. Additives can selectively adsorb to specific crystal faces, inhibiting or promoting growth in certain directions and thus modifying the crystal morphology. mdpi.com The hydrophilicity or hydrophobicity of additives, such as other amino acids, can also play a role in their interaction with the growing crystal surfaces. acs.org

Table 2: Factors Affecting Crystal Quality and Morphology

| Factor | Influence |

| Supersaturation | Driving force for nucleation and growth; affects crystal size and number. mdpi.com |

| Temperature | Affects solubility, supersaturation, and kinetics of crystallization. biolscigroup.us |

| Solvent | Modifies solubility and can alter crystal habit through surface interactions. mdpi.com |

| Additives/Impurities | Can selectively inhibit or promote growth on specific crystal faces, altering morphology. mdpi.com |

Effect of Solution pH on Reactive Crystallization

The quality of crystals produced during the reactive crystallization of L-aspartic acid from this compound is significantly influenced by the solution pH. nih.govacs.org Reactive crystallization often leads to the formation of agglomerated crystals composed of thin primary particles, which can negatively affect the crystal size distribution (CSD) of the final product. nih.govacs.org Research into the reaction between L-aspartic acid sodium salt (L-AspNa) and hydrochloric acid (HCl) to produce L-aspartic acid (L-AspH) has revealed a distinct trade-off relationship between the solution pH and the physical characteristics of the resulting crystals. nih.govacs.org

Key findings from these investigations show that operating the crystallization under low pH conditions promotes the formation of thicker primary particles within the agglomerates. nih.govacs.org Conversely, operating at a high solution pH leads to a reduced nucleation rate, which in turn decreases the degree of agglomeration. nih.govacs.org The induction time for crystallization is also pH-dependent; it decreases as the solution pH decreases, indicating a higher nucleation rate at lower pH values. acs.org This high nucleation rate contributes to increased agglomeration. acs.org

| pH Condition | Effect on Primary Particle Thickness | Effect on Agglomeration | Nucleation Rate |

| Low pH (e.g., 2.9) | Increased thickness. nih.govacs.org | High degree of agglomeration. nih.gov | High. acs.org |

| High pH (e.g., 4.2) | Decreased thickness. nih.govacs.org | Low degree of agglomeration. nih.gov | Low. acs.org |

This table summarizes the trade-off relationship between solution pH and crystal quality in the reactive crystallization of L-aspartic acid.

Impact of Chiral Additives on Calcium Oxalate (B1200264) Crystal Formation

L-aspartic acid, the parent amino acid of this compound, acts as a significant chiral modulator in the crystallization of calcium oxalate (CaOx), the primary component of most kidney stones. rsc.orgphysiology.org The aspartate ion can influence the morphology, size, and crystalline phase of CaOx crystals. rsc.org L-aspartic acid is naturally abundant in the human body and is a known constituent of urinary calculi. rsc.org

The influence of aspartic acid is often studied in the context of aspartic acid-rich proteins (AARPs), such as osteopontin, which are potent inhibitors of calcium oxalate monohydrate (COM) crystallization in urine. physiology.orgnih.gov These proteins contain domains with a high concentration of aspartic acid residues, which are critical to their function. physiology.org

Research using synthetic chiral peptides, such as those composed of L-aspartic acid residues (L-Asp6), demonstrates a stereospecific interaction with the growing faces of COM crystals. researchgate.net The chiral additive molecules show different binding preferences to crystal steps that are related by mirror symmetry. researchgate.net This enantiomer-specific interaction leads to the development of crystal morphologies with distinct chiralities. researchgate.net The addition of chiral aspartic acid has been observed to increase the size of COM crystals and result in smoother crystal edges. rsc.org The conformation of these aspartic acid-rich additives is a crucial determinant of their inhibitory effectiveness on both the nucleation and growth of COM crystals. nih.gov

Antisolvent Crystallization Optimization

Antisolvent crystallization is a widely used technique in the pharmaceutical industry to crystallize heat-sensitive compounds, as it allows for the induction of supersaturation at or near ambient temperature. nih.gov This method involves the addition of a miscible antisolvent, in which the solute has low solubility, to a solution of the target compound. nih.gov For L-aspartic acid and its salts, optimizing this process is crucial for controlling crystal size distribution, morphology, and purity.

The optimization of antisolvent crystallization involves the careful manipulation of several key process parameters. nih.gov The goal is to control the rate of supersaturation generation, which in turn governs the kinetics of nucleation and crystal growth. Modern optimization strategies often employ Process Analytical Technology (PAT) tools, such as Focused Beam Reflectance Measurement (FBRM), to monitor particle size and count in real-time, allowing for feedback control of the process. dntb.gov.ua

A systematic approach, such as the use of a response surface model, can be employed to design and optimize the process by studying the effects of critical variables. researchgate.net This allows for the development of robust crystallization processes that consistently produce crystals with the desired attributes.

| Parameter | Description | Impact on Crystallization |

| Antisolvent Addition Rate | The rate at which the antisolvent is added to the solution. | A high addition rate can lead to high local supersaturation, promoting rapid nucleation and the formation of small crystals, potentially with a wider size distribution. |

| Temperature | The temperature at which the crystallization is performed. | Temperature affects the solubility of the compound and the mass transfer rate. Controlling temperature can influence both nucleation and growth kinetics. nih.gov |

| Mixing/Agitation | The degree of mixing in the crystallizer. | Ensures homogeneity of the solution, preventing high local supersaturation and promoting uniform crystal growth. |

| Antisolvent Composition | The choice of antisolvent and its ratio to the solvent. | The selection of an appropriate antisolvent is critical as it determines the degree to which solubility is reduced and thus the achievable supersaturation level. nih.gov |

| Solution Velocity | In flow-based systems (e.g., MAAC), the circulation speed of the solutions. | Affects the mass transfer of the antisolvent and can influence the final crystal size distribution. nih.gov |

This table outlines the key parameters that are typically optimized in an antisolvent crystallization process.

Conformational Analysis in Solid and Solution States

The conformation of aspartic acid molecules in solution can significantly influence the crystallization process and the resulting solid-state form. Research on the enantiomers of aspartic acid in aqueous solutions has revealed complex molecular complexation behavior. researchgate.net A time- and temperature-dependent transformation occurs in solution, from what is termed a “conglomerate solution” (CS), which yields conglomerate crystals upon crystallization, to a “racemic compound solution” (RCS), which produces a racemic compound. researchgate.net

This phenomenon suggests that molecules in the solution phase can form supramolecular assemblies that retain a "memory" of their solid-state structure. researchgate.net These assemblies can act as templates, influencing the nucleation and growth of subsequent crystals. researchgate.net The presence and nature of these aggregates in a solution of this compound can therefore be a critical factor in determining the final crystal structure, purity, and morphology. Understanding the conformational dynamics in solution is essential for controlling the crystallization outcome and ensuring the desired solid form is consistently produced.

Co-crystallization and Salt Co-crystal Development

Co-crystallization is an established technique in crystal engineering used to modify and enhance the physicochemical properties of solid compounds, particularly active pharmaceutical ingredients (APIs). researchgate.netnih.gov This method involves incorporating a second, neutral molecule—a co-former—into the crystal lattice of the target compound to form a new crystalline solid with a defined stoichiometric ratio. researchgate.net

A specific subset of this approach is the formation of salt co-crystals. These are multi-component solids where one component is a salt (such as this compound) and the other is a neutral co-former, interacting through non-ionic bonds like hydrogen bonding. mdpi.com Amino acids themselves are often excellent co-formers. mdpi.com An example of a similar structure is the salt co-crystal formed between diclofenac (B195802) sodium and L-proline, where the L-proline molecule coordinates with the sodium ion. mdpi.com

For this compound, developing salt co-crystals could offer a pathway to improve properties such as solubility, dissolution rate, and stability (e.g., against humidity or heat). researchgate.netmdpi.com The sodium ion and the carboxylate and amine groups of the aspartate molecule provide multiple sites for hydrogen bonding, making it a promising candidate for forming stable co-crystals with a variety of suitable co-formers. The selection of an appropriate co-former is a critical step in the design and development of co-crystals with desired characteristics. researchgate.net

Advanced Analytical and Spectroscopic Research of L Aspartic Acid Sodium Salt Monohydrate

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure and confirming the identity of L-Aspartic acid sodium salt monohydrate. These techniques provide detailed information about the compound's functional groups, bonding arrangements, and electronic properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its constituent atoms. In its solid state, the compound exists in a zwitterionic form, which significantly influences its vibrational spectrum. pmf.unsa.ba

Key vibrational bands are observed that correspond to the amine (NH3+), carboxylate (COO-), and methylene (B1212753) (CH2) groups. The presence of water of hydration also gives rise to a characteristic broad absorption band in the higher frequency region. The spectrum of the sodium salt will show distinct features related to the carboxylate group's interaction with the sodium ion. A supplier of L-Aspartic acid monosodium salt monohydrate confirms the identity of the compound using FT-IR. thermofisher.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3200 (broad) | O-H stretching | Water of Hydration |

| ~3100-3000 | N-H stretching | Ammonium (NH3+) |

| ~2950-2850 | C-H stretching | Methylene (CH2) |

| ~1600-1550 | Asymmetric COO⁻ stretching | Carboxylate (COO⁻) |

| ~1550-1480 | NH3⁺ asymmetric bending | Ammonium (NH3+) |

| ~1410-1390 | Symmetric COO⁻ stretching | Carboxylate (COO⁻) |

| ~1250-1150 | NH3⁺ rocking | Ammonium (NH3+) |

Note: The exact positions of the peaks can vary slightly due to sample preparation and instrumental differences. The data is primarily based on the expected spectrum for the L-aspartate zwitterion. pmf.unsa.ba

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing symmetric vibrations and skeletal modes of the molecule. The Raman spectrum of L-aspartic acid has been studied, and the data is largely applicable to its sodium salt, especially concerning the organic anion. pmf.unsa.baresearchgate.net The technique is valuable for studying the compound in both solid and aqueous states.

The Raman spectrum will exhibit characteristic peaks for the C-C and C-N stretching vibrations, as well as deformations of the CH2 and COO- groups. The zwitterionic nature of the molecule in the solid state is also evident in the Raman spectrum. pmf.unsa.ba

Table 2: Key Raman Shifts for L-Aspartic Acid

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2980-2930 | C-H stretching | Methylene (CH2) |

| ~1450 | CH₂ scissoring | Methylene (CH2) |

| ~1410 | Symmetric COO⁻ stretching | Carboxylate (COO⁻) |

| ~1330 | CH₂ wagging | Methylene (CH2) |

| ~1140-1100 | C-N stretching & NH₃⁺ rocking | Amino Acid Backbone |

| ~1090-1010 | C-C stretching | Amino Acid Backbone |

| ~940 | C-C stretching | Amino Acid Backbone |

Note: These values are based on studies of L-aspartic acid and are expected to be very similar for the sodium salt monohydrate. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H NMR and ¹³C NMR provide valuable data. In an aqueous solution (typically D₂O to avoid a large solvent signal in ¹H NMR), the compound exists as the L-aspartate anion with a sodium counter-ion. nih.govhmdb.ca

The ¹H NMR spectrum is relatively simple, showing distinct signals for the α-proton (the proton on the carbon adjacent to the amino and carboxylate groups) and the two diastereotopic β-protons of the methylene group. nih.govhmdb.ca The chemical shifts and coupling patterns provide confirmation of the connectivity of the atoms.

Table 3: ¹H NMR Spectral Data for L-Aspartate in D₂O (pH 7.4)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| α-H | ~3.9 | Doublet of doublets (dd) | ~8.5, ~4.0 |

| β-H (diastereotopic) | ~2.7 - 2.8 | Multiplet (m) | - |

Note: Data is based on the Human Metabolome Database (HMDB) entry for L-Aspartic acid at neutral pH. nih.govhmdb.ca

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, with distinct signals for the two carboxylate carbons, the α-carbon, and the β-carbon.

Table 4: ¹³C NMR Spectral Data for L-Aspartate in D₂O

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (α-carboxylate) | ~178 |

| C=O (β-carboxylate) | ~175 |

| α-C | ~54 |

| β-C | ~38 |

Note: Approximate chemical shifts based on typical values for amino acids.

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of amino acids and their salts, including this compound. Due to the polar nature of amino acids and their general lack of a strong UV chromophore, specific HPLC methods are employed. thermofisher.com

One common approach is ion-pair reversed-phase chromatography. This method utilizes a standard C18 column with a mobile phase containing an ion-pairing agent, such as perfluorinated carboxylic acids (e.g., trifluoroacetic acid), which pairs with the charged amino acid, allowing for its retention and separation on the nonpolar stationary phase. thermofisher.com Detection can be achieved at low UV wavelengths (around 200-210 nm) or with more universal detectors like a Charged Aerosol Detector (CAD), which is particularly useful for non-chromophoric impurities. thermofisher.com

Another approach involves Hydrophilic Interaction Liquid Chromatography (HILIC), where a polar stationary phase is used with a mobile phase containing a high percentage of an organic solvent like acetonitrile (B52724) and a smaller amount of aqueous buffer. This technique is well-suited for the separation of highly polar compounds like amino acids without the need for derivatization. jocpr.com

These HPLC methods are crucial for identifying and quantifying potential impurities, such as other amino acids or related organic compounds, ensuring the quality and purity of this compound for its various applications.

Table 6: Example HPLC Parameters for Amino Acid Analysis

| Parameter | Description |

| Column | Reversed-phase C18 or HILIC |

| Mobile Phase (RP) | Aqueous buffer with an ion-pairing agent and an organic modifier (e.g., acetonitrile) |

| Mobile Phase (HILIC) | High percentage of acetonitrile with a low percentage of aqueous buffer |

| Detection | UV at low wavelength (e.g., 205 nm) or Charged Aerosol Detector (CAD) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Note: These are general parameters; specific methods will have optimized conditions. thermofisher.comjocpr.com

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed for the separation and identification of compounds in a mixture. In the context of this compound, TLC is frequently utilized as a quality control measure to assess purity. Commercial suppliers often specify a purity level of ≥98% as determined by TLC, indicating its role as a standard method for purity verification. sigmaaldrich.comsigmaaldrich.com

The separation of amino acids like aspartic acid by TLC relies on the differential partitioning of the analyte between a stationary phase and a mobile phase. A common method involves using a silica (B1680970) gel plate as the stationary phase and a solvent mixture such as n-butanol, acetic acid, and water in a 3:1:1 volume ratio as the mobile phase. reachdevices.com After the mobile phase ascends the plate, the separated components are visualized. For amino acids, a ninhydrin (B49086) solution is typically used as a staining agent, which reacts with the amino group to produce a characteristic colored spot, usually purple or yellow. reachdevices.com

The retention factor (Rf), defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter in TLC for identifying compounds. Under specific chromatographic conditions, a compound will have a characteristic Rf value. For aspartic acid on a silica plate with the aforementioned mobile phase, a typical Rf value is approximately 0.24. reachdevices.com This value can be compared against a standard of this compound to confirm its identity and assess its purity by detecting the presence of any impurities, which would appear as separate spots with different Rf values.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase | n-Butanol : Acetic Acid : Water (3:1:1 v/v) |

| Visualization | Ninhydrin Stain |

| Rf Value (Aspartic Acid) | 0.24 |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of chemical compounds. For this compound, mass spectrometry provides crucial data for its molecular characterization. The technique works by ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z).